molecular formula C7H9BrO2 B13590674 2-Bromo-1-(2-oxabicyclo[2.1.1]hexan-4-yl)ethanone

2-Bromo-1-(2-oxabicyclo[2.1.1]hexan-4-yl)ethanone

Katalognummer: B13590674
Molekulargewicht: 205.05 g/mol
InChI-Schlüssel: LRZNDKHJNRILAQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-1-(2-oxabicyclo[211]hexan-4-yl)ethanone is a chemical compound with the molecular formula C7H9BrO2 It is a brominated derivative of an oxabicyclohexane structure, which is known for its unique bicyclic framework

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(2-oxabicyclo[2.1.1]hexan-4-yl)ethanone typically involves the bromination of a precursor compound. One common method involves the reaction of 2-oxabicyclo[2.1.1]hexane with bromine in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions . The reaction proceeds via electrophilic addition, resulting in the formation of the desired brominated product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-1-(2-oxabicyclo[2.1.1]hexan-4-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-Bromo-1-(2-oxabicyclo[2.1.1]hexan-4-yl)ethanone has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.

    Biological Studies: Employed in the study of enzyme inhibition and protein interactions.

    Industrial Applications: Utilized in the development of agrochemicals and specialty chemicals.

Wirkmechanismus

The mechanism of action of 2-Bromo-1-(2-oxabicyclo[2.1.1]hexan-4-yl)ethanone involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic interactions, while the oxabicyclohexane structure provides a rigid framework that can influence the binding affinity and specificity of the compound. These interactions can modulate various biochemical pathways, leading to desired biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Oxabicyclo[2.1.1]hexane: The parent compound without the bromine substitution.

    2-Bromo-1-(2-oxabicyclo[2.2.1]heptan-4-yl)ethanone: A similar compound with a different bicyclic structure.

    2-Chloro-1-(2-oxabicyclo[2.1.1]hexan-4-yl)ethanone: A chlorinated analog.

Uniqueness

2-Bromo-1-(2-oxabicyclo[2.1.1]hexan-4-yl)ethanone is unique due to its specific bromine substitution, which imparts distinct reactivity and biological activity compared to its analogs. The presence of the bromine atom enhances its electrophilic properties, making it a valuable intermediate in various synthetic and research applications .

Eigenschaften

Molekularformel

C7H9BrO2

Molekulargewicht

205.05 g/mol

IUPAC-Name

2-bromo-1-(2-oxabicyclo[2.1.1]hexan-4-yl)ethanone

InChI

InChI=1S/C7H9BrO2/c8-3-6(9)7-1-5(2-7)10-4-7/h5H,1-4H2

InChI-Schlüssel

LRZNDKHJNRILAQ-UHFFFAOYSA-N

Kanonische SMILES

C1C2CC1(CO2)C(=O)CBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.